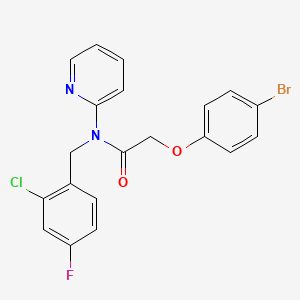
4-(1H-tetrazol-1-yl)phenyl phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-phenylacetate is an organic compound that features a tetrazole ring and a phenylacetate moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids. The phenylacetate group is commonly found in various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-phenylacetate typically involves the formation of the tetrazole ring followed by esterification with phenylacetic acid. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction proceeds under mild conditions and can be carried out in water or organic solvents like acetonitrile.
For the esterification step, phenylacetic acid is reacted with the tetrazole derivative in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically conducted in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of 4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-phenylacetate may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis can also be employed to accelerate the reaction rates and improve product purity .
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-phenylacetate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically conducted in aqueous or organic solvents at room temperature.
Major Products
Oxidation: Tetrazole N-oxides.
Reduction: Amines or reduced derivatives.
Substitution: Substituted phenylacetates.
Scientific Research Applications
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-phenylacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-phenylacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The tetrazole ring can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-phenylacetate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 4-(1H-1,2,3-Triazol-1-yl)benzamides, 5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole
Uniqueness: The presence of both the tetrazole ring and phenylacetate moiety in 4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-phenylacetate provides a unique combination of properties, including enhanced biological activity and chemical stability
Properties
Molecular Formula |
C15H12N4O2 |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 2-phenylacetate |
InChI |
InChI=1S/C15H12N4O2/c20-15(10-12-4-2-1-3-5-12)21-14-8-6-13(7-9-14)19-11-16-17-18-19/h1-9,11H,10H2 |
InChI Key |
VHPWDQAMNUYDCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B11317066.png)
![5-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11317069.png)
![3-chloro-6-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11317078.png)
![4-bromo-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11317081.png)
![3-[8,9-Dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B11317082.png)
![1-(azepan-1-yl)-2-(2-{5-[(E)-2-(4-fluorophenyl)ethenyl]-1,2,4-oxadiazol-3-yl}phenoxy)ethanone](/img/structure/B11317087.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11317088.png)
![2-(4-tert-butylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11317091.png)
![7-chloro-N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B11317092.png)
![N-methyl-6-(3-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,2,4-triazol-1-yl)-N'-(propan-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B11317094.png)
![2-({[7-(2-Methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}sulfanyl)-1,3-benzothiazole](/img/structure/B11317107.png)
![3,4,6-trimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11317111.png)
![7-bromo-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B11317112.png)
